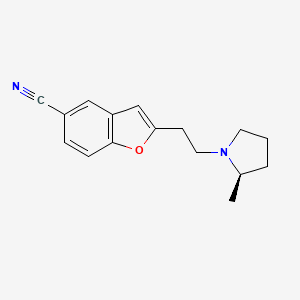
(R)-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a nitrile group and a pyrrolidine moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through a nucleophilic substitution reaction using a suitable pyrrolidine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of ®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile: The enantiomer of the compound, with a different three-dimensional arrangement.
2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carbonitrile: The racemic mixture containing both ®- and (S)-enantiomers.
2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-carboxylic acid: A structurally similar
Properties
CAS No. |
460747-72-2 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c1-12-3-2-7-18(12)8-6-15-10-14-9-13(11-17)4-5-16(14)19-15/h4-5,9-10,12H,2-3,6-8H2,1H3/t12-/m1/s1 |
InChI Key |
CMWZSTIEPYRONB-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C#N |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


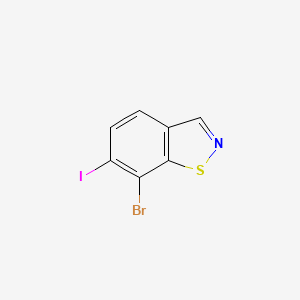
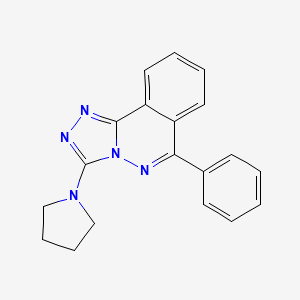


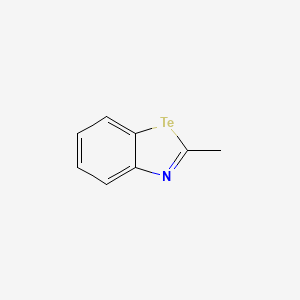
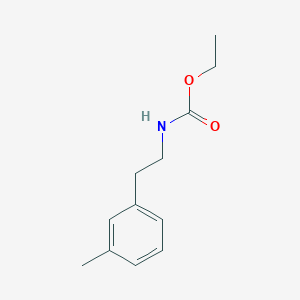
![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)
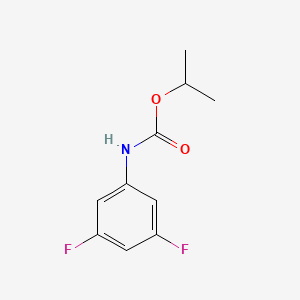
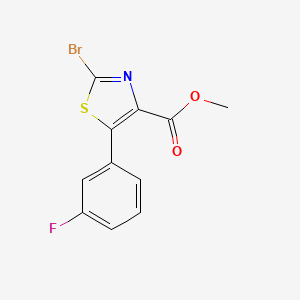
![3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B8681302.png)
![3-allyloxy-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8681305.png)
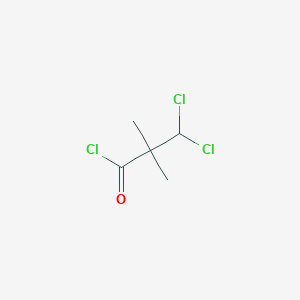
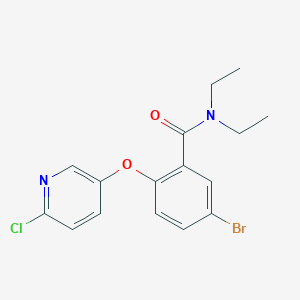
![3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile](/img/structure/B8681343.png)
